

commercial suppliers and purity levels of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dibromo-2,4-dimethylbenzene

Cat. No.: B059744

[Get Quote](#)

An In-depth Technical Guide to **1,5-Dibromo-2,4-dimethylbenzene** for Researchers and Drug Development Professionals

This technical guide provides essential information on **1,5-Dibromo-2,4-dimethylbenzene** (CAS No. 615-87-2), a key intermediate in organic synthesis. This document outlines commercial suppliers, typical purity levels, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Specifications

1,5-Dibromo-2,4-dimethylbenzene is readily available from several commercial chemical suppliers. The compound is typically supplied as a white to off-white crystalline powder. Purity levels are consistently high, with most suppliers guaranteeing a minimum purity of 97%, as determined by Gas Chromatography (GC).

Table 1: Commercial Suppliers and Purity Levels of **1,5-Dibromo-2,4-dimethylbenzene**

Supplier	Stated Purity	Method of Analysis	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
TCI Chemicals	>97.0%	GC	615-87-2	C ₈ H ₈ Br ₂	263.96	69.0 - 73.0
Fisher Scientific	≥97.0%	GC	615-87-2	C ₈ H ₈ Br ₂	263.96	71
Sigma-Aldrich	Not specified	-	615-87-2	C ₈ H ₈ Br ₂	-	-
Apollo Scientific	Not specified	-	615-87-2	-	-	-

Note: Purity and specifications should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.

Experimental Protocols

Synthesis of 1,5-Dibromo-2,4-dimethylbenzene from m-Xylene

A common laboratory-scale synthesis involves the direct bromination of m-xylene. The following protocol is adapted from established procedures.[\[1\]](#)

Materials:

- m-Xylene (C₈H₁₀)
- Iodine (I₂)
- Bromine (Br₂)
- Potassium hydroxide (KOH), 20% aqueous solution
- Ethanol (for recrystallization)

Procedure:

- A 100-mL round-bottomed flask, protected from light by wrapping in aluminum foil, is charged with m-xylene (40.0 mL, 328 mmol) and a catalytic amount of iodine (0.48 g, 1.90 mmol).
- The mixture is stirred for approximately one hour while being cooled in an ice bath.
- Bromine (34 mL, 656 mmol) is added slowly to the reaction mixture via a dropping funnel over a period of one hour.
- The reaction is allowed to proceed overnight with continuous stirring.
- To quench the reaction and neutralize excess bromine, 150 mL of a 20% aqueous potassium hydroxide solution is added.
- The mixture is gently heated using a heating mantle to melt the solid product, and stirring is continued for about one hour until the yellow color of the organic layer fades.
- After cooling to room temperature, the liquid is decanted.
- The remaining white solid is collected by filtration and washed thoroughly with water (3 x 100 mL).
- The crude product is then purified by recrystallization from hot ethanol (approximately 250 mL) to yield pure **1,5-Dibromo-2,4-dimethylbenzene**.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

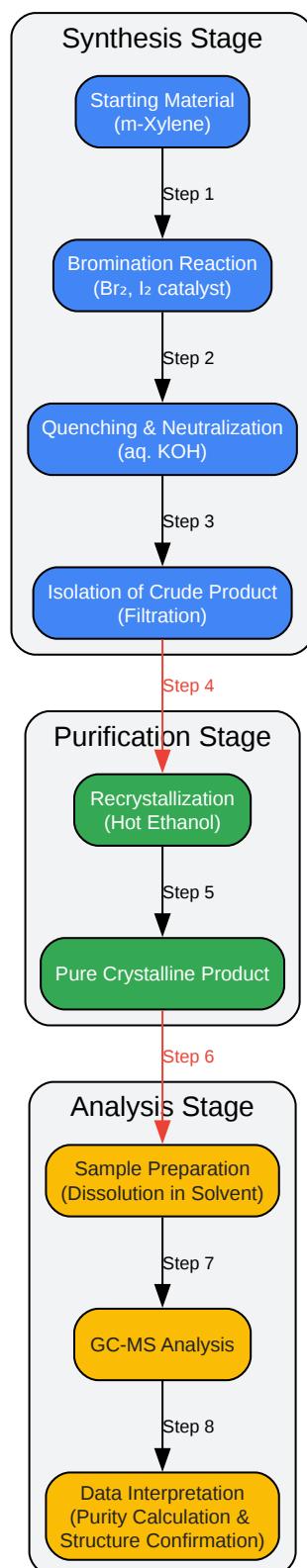
GC-MS is the definitive analytical technique for determining the purity of **1,5-Dibromo-2,4-dimethylbenzene** and identifying potential impurities.^{[2][3]} The following is a general protocol that can be adapted for this purpose.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the synthesized **1,5-Dibromo-2,4-dimethylbenzene**.

- Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure it is fully dissolved.
- If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[\[3\]](#)

2. GC-MS Instrumentation and Parameters:


- Gas Chromatograph: An Agilent 7890B GC system or equivalent.[\[2\]](#)
- Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.[\[2\]](#)
- GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[\[2\]](#)
- Injector Temperature: 250 °C
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 50-500 amu.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

3. Data Analysis:

- The purity of the sample is determined by calculating the relative peak area percentage of the main compound from the total ion chromatogram (TIC).[\[3\]](#)
- The mass spectrum of the primary peak should be compared with a reference spectrum for **1,5-Dibromo-2,4-dimethylbenzene** to confirm its identity. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be a key feature in the molecular ion and any bromine-containing fragment ions.[\[2\]](#)

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of **1,5-Dibromo-2,4-dimethylbenzene** to its final purity verification.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purity Verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dibromo-2,4-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [commercial suppliers and purity levels of 1,5-Dibromo-2,4-dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b059744#commercial-suppliers-and-purity-levels-of-1-5-dibromo-2-4-dimethylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

